2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride is an organic compound that belongs to the class of fluorinated pyridines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms using a fluorinating agent.
Construction of Pyridine Ring: This method starts with a trifluoromethyl-containing building block, which is then cyclized to form the pyridine ring.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide, typically in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions to achieve high yields.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Coupling Products: The coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has an amino group instead of a phenyl group, leading to different reactivity and applications.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: The presence of a carboxylic acid group makes this compound more acidic and suitable for different types of reactions.
Uniqueness: 2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride is unique due to the combination of the trifluoromethyl group and the phenylpyridine structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are often desired .
Properties
Molecular Formula |
C12H9ClF3N |
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Molecular Weight |
259.65 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H8F3N.ClH/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;1H |
InChI Key |
XFSFCCZHMHPHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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